
3-Azido-3-chloro-2-hydroxy-2-iodooctadecanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Azido-3-chloro-2-hydroxy-2-iodooctadecanoic acid is a complex organic compound characterized by the presence of azido, chloro, hydroxy, and iodo functional groups attached to an octadecanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-3-chloro-2-hydroxy-2-iodooctadecanoic acid typically involves multiple steps, starting with the preparation of the octadecanoic acid backbone. The introduction of the azido, chloro, hydroxy, and iodo groups can be achieved through a series of substitution reactions. For example, the azido group can be introduced using sodium azide (NaN₃) in a nucleophilic substitution reaction, while the chloro and iodo groups can be introduced using halogenation reactions with appropriate reagents such as chlorine (Cl₂) and iodine (I₂).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
3-Azido-3-chloro-2-hydroxy-2-iodooctadecanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO₄).
Reduction: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The chloro and iodo groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium azide (NaN₃) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine compound.
Substitution: Formation of azido-substituted derivatives.
科学研究应用
3-Azido-3-chloro-2-hydroxy-2-iodooctadecanoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-Azido-3-chloro-2-hydroxy-2-iodooctadecanoic acid involves its interaction with specific molecular targets and pathways. The azido group, for example, can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The hydroxy group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. The chloro and iodo groups can act as leaving groups in substitution reactions, facilitating the formation of new chemical bonds.
相似化合物的比较
Similar Compounds
3-Azido-3-chloro-2-hydroxy-2-bromooctadecanoic acid: Similar structure but with a bromine atom instead of iodine.
3-Azido-3-chloro-2-hydroxy-2-fluorooctadecanoic acid: Similar structure but with a fluorine atom instead of iodine.
3-Azido-3-chloro-2-hydroxy-2-methyloctadecanoic acid: Similar structure but with a methyl group instead of iodine.
Uniqueness
3-Azido-3-chloro-2-hydroxy-2-iodooctadecanoic acid is unique due to the presence of the iodine atom, which can influence the compound’s reactivity and interactions. The combination of azido, chloro, hydroxy, and iodo groups in a single molecule provides a versatile platform for various chemical transformations and applications.
属性
CAS 编号 |
106340-48-1 |
|---|---|
分子式 |
C18H33ClIN3O3 |
分子量 |
501.8 g/mol |
IUPAC 名称 |
3-azido-3-chloro-2-hydroxy-2-iodooctadecanoic acid |
InChI |
InChI=1S/C18H33ClIN3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19,22-23-21)18(20,26)16(24)25/h26H,2-15H2,1H3,(H,24,25) |
InChI 键 |
HYHILNCAXRZOQG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCC(C(C(=O)O)(O)I)(N=[N+]=[N-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


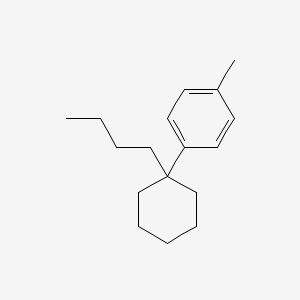
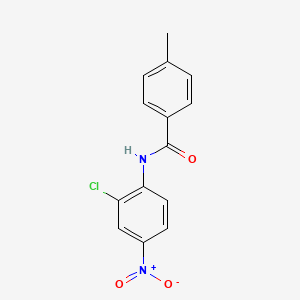

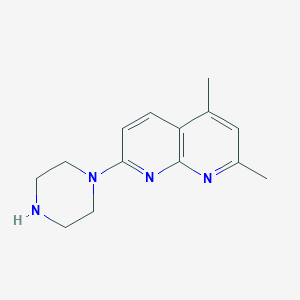
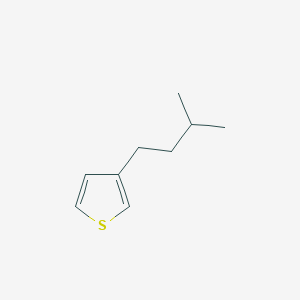
![N-[2-hydroxy-1-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]indol-3-yl]imino-3,5-dinitrobenzamide](/img/structure/B14335838.png)

![N~1~,N~1~,N~2~-Trimethyl-N~2~-[(trimethylstannyl)methyl]ethane-1,2-diamine](/img/structure/B14335847.png)
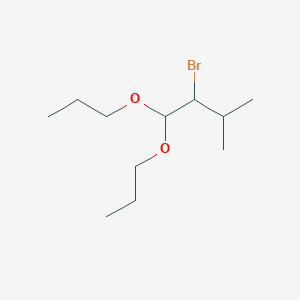
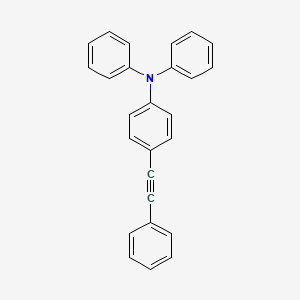
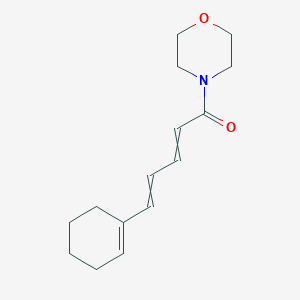
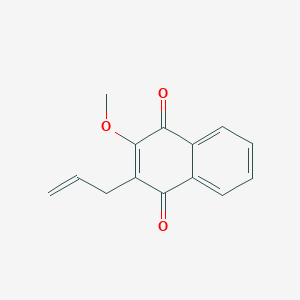
![3-[2-(tert-Butylamino)-1-hydroxyethyl]-5-fluorobenzonitrile](/img/structure/B14335871.png)

